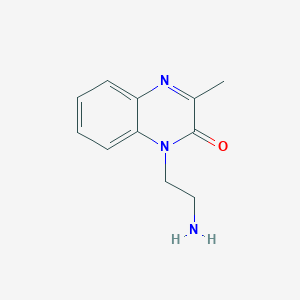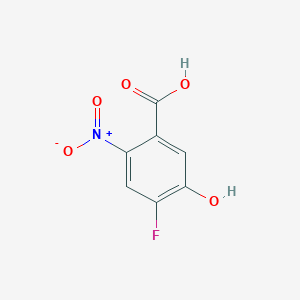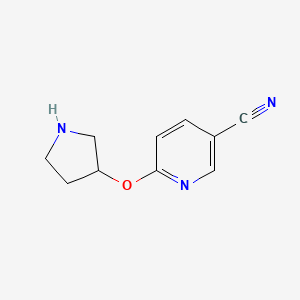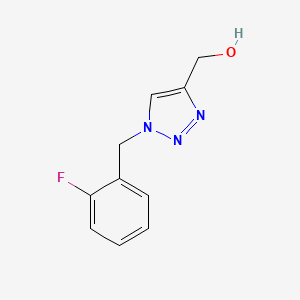
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one
概要
説明
Amines are a class of organic compounds that contain nitrogen . They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary based on the number of hydrogen atoms in ammonia that are replaced by organic groups .
Synthesis Analysis
The synthesis of amines often involves reactions with ammonia or other amines. For example, ethylene dichloride can react with ammonia to produce various ethylene amines .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making it a base. The nitrogen can form three single bonds with other atoms .
Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. For example, they can act as bases, reacting with acids to form ammonium salts .
Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature, and they have a characteristic “fishy” odor. The boiling points of amines are typically lower than those of alcohols of similar molecular weight .
科学的研究の応用
Oligonucleotide Synthesis
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one is utilized in the synthesis of oligodeoxyribonucleotides. Grajkowski et al. (2001) demonstrated its use in solid-phase synthesis, highlighting its efficiency and cost-effectiveness in the preparation of therapeutic oligonucleotides. This compound simplifies postsynthesis processing by eliminating the need for concentrated ammonium hydroxide in deprotection (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).
Synthesis of Dihydroquinoxaline and Benzoxazine Derivatives
Zhang et al. (2013) explored the stereoselective construction of 1,2-dihydroquinoxaline and 1,4-benzoxazine skeletons from aryl methyl ketones. This method provides an efficient route to synthesize novel pyrazolo[1,5-α]quinoxaline oxides (Zhang, Yang, Gao, Shu, Wu, Zhu, & Wu, 2013).
Advances in Synthetic Approaches
Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones, including access from chiral pool amino acids and various cyclization techniques, are discussed by Kristoffersen and Hansen (2017). This summary includes insights into the biological activity of these compounds (Kristoffersen & Hansen, 2017).
Antimicrobial and Antifungal Potential
Chaudhary, Kumar, and Tarazi (2016) synthesized peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid, exhibiting significant antibacterial, antifungal, and anthelmintic activities. These derivatives also showed potential against human papillomavirus (HPV-16) E6 oncoprotein (Chaudhary, Kumar, & Tarazi, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-aminoethyl)-3-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQQMFMTWMLNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)


![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)








![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)
